molecular formula C9H7ClN2O B8268609 4-Chloro-2-methoxyquinazoline

4-Chloro-2-methoxyquinazoline

Cat. No.: B8268609
M. Wt: 194.62 g/mol
InChI Key: VPDPDMSWNHDXPW-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyquinazoline: is a heterocyclic aromatic organic compound with the molecular formula C9H7ClN2O It is a derivative of quinazoline, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxyquinazoline typically involves the reaction of 2-methoxyaniline with phosgene to form 2-methoxyphenyl isocyanate. This intermediate is then reacted with 4-chloroaniline under reflux conditions to yield this compound. The reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxyquinazoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a quinazoline-2,4-dione derivative.

    Reduction: The compound can be reduced to form this compound-3-amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Formation of 4-azido-2-methoxyquinazoline or 4-thiocyanato-2-methoxyquinazoline.

    Oxidation: Formation of quinazoline-2,4-dione derivatives.

    Reduction: Formation of this compound-3-amine

Scientific Research Applications

Chemistry: 4-Chloro-2-methoxyquinazoline is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules with potential biological activity.

Biology: In biological research, this compound is used to study the structure-activity relationships of quinazoline derivatives. It helps in understanding how modifications to the quinazoline core affect biological activity.

Medicine: this compound and its derivatives have shown potential as anticancer agents. They are investigated for their ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation.

Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes. Its derivatives are explored for their potential use as herbicides and fungicides .

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxyquinazoline primarily involves the inhibition of tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, this compound can induce apoptosis (programmed cell death) in cancer cells. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the signaling cascade .

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the methoxy group, making it less polar and potentially less active in certain biological assays.

    2-Methoxyquinazoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    4-Chloro-2-methylquinazoline: Has a methyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Chloro-2-methoxyquinazoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. The chlorine atom enhances its reactivity in nucleophilic substitution reactions, while the methoxy group increases its solubility and potential for hydrogen bonding .

Properties

IUPAC Name

4-chloro-2-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDPDMSWNHDXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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